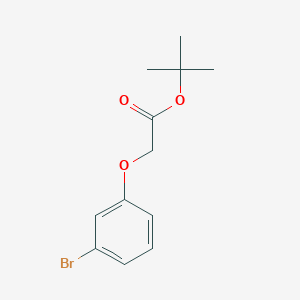

tert-Butyl 2-(3-bromophenoxy)acetate

描述

Contextual Significance in Synthetic Methodologies and Chemical Building Blocks

In contemporary organic synthesis, tert-Butyl 2-(3-bromophenoxy)acetate is primarily utilized as a versatile building block for the construction of more complex molecules. Its significance lies in the strategic placement of reactive functional groups that can be selectively manipulated. The presence of the bromo-substituent on the aromatic ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. These methodologies are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

The tert-butyl ester moiety often functions as a protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid for further derivatization, such as amide bond formation. The phenoxyacetic acid core is a structural motif found in various biologically active compounds. jetir.org For instance, the core structure of this compound is found in more complex molecules like tert-butyl 2-{3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy}acetate, highlighting its role as a scaffold in synthetic strategies. medchemexpress.com

Historical Perspective of Related Aryl Bromoacetate (B1195939) and Phenoxy Ester Derivatives in Synthesis

The synthetic roots of compounds like this compound can be traced back to fundamental reactions in organic chemistry. The ether linkage, a key feature of this molecule, is typically formed through the Williamson ether synthesis, a method developed by Alexander Williamson in 1850. gold-chemistry.orgwikipedia.org This reaction, involving an alkoxide and an alkyl halide, remains a cornerstone of ether synthesis in both laboratory and industrial settings. gold-chemistry.orgwikipedia.org

The preparation of the parent structure, phenoxyacetic acid, was first reported in 1880 from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org Phenoxyacetic acid and its derivatives gained significant attention in the 20th century, particularly with the discovery of their herbicidal properties, leading to the development of widely used herbicides like 2,4-D. wikipedia.orggoogle.com

The use of bromo-aromatic compounds as synthetic intermediates has a long history. The reactivity of the carbon-bromine bond in nucleophilic substitution and, more recently, in transition metal-catalyzed cross-coupling reactions has made aryl bromides indispensable tools for synthetic chemists. Similarly, tert-butyl esters, such as tert-butyl bromoacetate, have been widely employed as alkylating agents and as a means to introduce a protected carboxylic acid functionality into a molecule. chemicalbook.comchemicalbook.com

Fundamental Structural Elements and Their Implications for Chemical Transformations

The chemical reactivity and synthetic utility of this compound are dictated by its three main structural components: the tert-butyl ester, the aryl bromide, and the ether linkage.

The Tert-Butyl Ester: The bulky tert-butyl group provides steric hindrance around the ester carbonyl, which can influence the reactivity of adjacent groups. nih.gov A primary function of the tert-butyl ester is to serve as a protecting group for the carboxylic acid. It is stable to basic, nucleophilic, and many reducing conditions, but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) via a mechanism that generates the stable tert-butyl cation. This allows for the selective deprotection of the carboxylic acid at a later synthetic stage.

The Aryl Bromide: The bromine atom on the phenyl ring is a versatile functional group. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. More importantly, the carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various nitrogen and oxygen nucleophiles. This reactivity makes the compound a valuable precursor for the synthesis of a diverse range of substituted phenoxyacetic acid derivatives.

The Ether Linkage: The ether bond connecting the phenyl ring to the acetate (B1210297) moiety is generally stable under a wide range of reaction conditions, providing a robust linker. The synthesis of this linkage is a classic example of the Williamson ether synthesis, where the phenoxide acts as the nucleophile and a haloacetate serves as the electrophile. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZRSYUTLFVTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies for Tert Butyl 2 3 Bromophenoxy Acetate

Esterification Methodologies for tert-Butyl Acetates

The introduction of the bulky tert-butyl group presents unique challenges in ester synthesis. Traditional methods are often inefficient, necessitating the development of specialized protocols.

Direct esterification of a carboxylic acid with tert-butanol (B103910), known as Fischer esterification, is notoriously difficult. chemicalforums.com Under typical acidic conditions, the tertiary alcohol readily undergoes E1 elimination to form isobutene, leading to low yields of the desired ester. chemicalforums.com To circumvent this, several modern catalytic methods have been developed that avoid harsh acidic conditions or use alternative tert-butylating agents.

A simple and safe method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) (t-BuOAc) serving as both the solvent and the tert-butylating reagent. thieme-connect.com This approach has proven effective for a variety of carboxylic acids, including those with sensitive functional groups. thieme-connect.comorganic-chemistry.org Another efficient technique utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source, often facilitated by eco-friendly methods like electromagnetic milling, which can proceed without solvents or bases. rsc.org

| Catalyst/Reagent System | Substrate | Key Features | Reference |

|---|---|---|---|

| (Boc)₂O / Electromagnetic Milling | Various Carboxylic Acids | Solvent-free, base-free, room temperature; green and sustainable. | rsc.org |

| Tf₂NH (cat.) / t-BuOAc | Various Carboxylic Acids | Safe, high yields, rapid conversion; t-BuOAc acts as solvent and reagent. | thieme-connect.com |

| BF₃·OEt₂ / MgSO₄ | Protected Amino Acids | Good yields, proceeds with tert-butanol, tolerates various functional groups. | researchgate.net |

| DMAP or Calcined Hydrotalcite | (4-Methoxyphenyl)acetic acid | Intermediate formed with HOBt and EDC, then reacts with tert-butanol. Yields of 40-45%. | researchgate.net |

Transesterification provides an alternative route to tert-butyl esters, involving the exchange of the alcohol part of an existing ester with tert-butanol. This method can be catalyzed by either acids or bases. For instance, n-butyl acetate can be produced via the transesterification of ethyl acetate or methyl acetate with n-butanol, often using reactive distillation to shift the equilibrium by removing the more volatile alcohol byproduct. core.ac.ukgoogle.comjst.go.jp

A protocol for converting simple esters, such as methyl or ethyl esters, directly into tert-butyl esters has been developed, offering a mild alternative to direct esterification. acs.org A patented method describes a one-step synthesis of tert-butyl bromoacetate (B1195939) from bromoacetic acid and tert-butyl acetate, using a strong acid ion-exchange resin as a catalyst. This process represents a transesterification where tert-butyl acetate acts as the esterifying agent, avoiding the use of more corrosive reagents. google.com

| Reactants | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Methyl acetate + n-Butanol | n-Butyl acetate + Methanol | Reactive distillation, kinetically controlled. | jst.go.jp |

| Ethyl acetate + n-Butanol | n-Butyl acetate + Ethanol | Equilibrium type, acid catalyzed, 75°C. | core.ac.uk |

| Bromoacetic acid + tert-Butyl acetate | tert-Butyl bromoacetate + Acetic acid | Strong acid ion-exchange resin, 30-45°C. | google.com |

Instead of forming the ester from a pre-formed phenoxyacetic acid, a common and highly effective strategy is to first synthesize a reactive alkyl acetate derivative, namely tert-butyl bromoacetate. This key intermediate can then be used to alkylate the phenol (B47542). The synthesis of tert-butyl bromoacetate is typically achieved by reacting bromoacetyl bromide with tert-butanol. chemicalbook.comprepchem.com The reaction is often carried out at low temperatures in the presence of a non-nucleophilic base, such as N,N-dimethylaniline, to neutralize the hydrogen bromide byproduct. chemicalbook.comprepchem.com This method provides the activated acetate component required for subsequent ether formation steps.

Phenoxy Ether Bond Formation Techniques

The formation of the aryl ether linkage in tert-Butyl 2-(3-bromophenoxy)acetate is the second crucial step. This is typically achieved by reacting 3-bromophenol (B21344) with the pre-formed tert-butyl bromoacetate.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com It proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile attacks an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of the target compound, this involves the deprotonation of 3-bromophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding 3-bromophenoxide. This phenoxide then displaces the bromide from tert-butyl bromoacetate.

Crucially, because the electrophile, tert-butyl bromoacetate, is a primary alkyl halide, the SN2 substitution pathway is strongly favored over the competing E2 elimination reaction. masterorganicchemistry.com This is in contrast to the situation with tertiary alkyl halides, which would primarily yield elimination products and are unsuitable for this synthesis. quora.com

| Phenol Component | Alkyl Halide Component | Base | Solvent | Key Considerations |

|---|---|---|---|---|

| 3-Bromophenol | tert-Butyl bromoacetate | K₂CO₃, NaH, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Reaction proceeds via SN2 mechanism. Primary halide minimizes elimination. |

An alternative to the Williamson synthesis for forming C(aryl)-O bonds is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of catalytic systems that operate under much milder conditions. These systems often employ copper(I) salts (e.g., CuI) in combination with a ligand, such as a diamine or an amino acid like proline. nih.govmdpi.com For the synthesis of this compound, an Ullmann approach could theoretically involve the coupling of 1,3-dibromobenzene (B47543) with tert-butyl glycolate. However, controlling the selectivity to achieve mono-etherification would be a significant challenge. A more direct Ullmann-type reaction would couple 3-bromophenol with a suitable acetate partner, catalyzed by copper. While feasible, the Williamson ether synthesis is generally more straightforward and higher-yielding for this specific target molecule.

| Copper Source | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| CuI | Proline | Cs₂CO₃ | Aryl Halides + Alcohols/Phenols | nih.gov |

| CuI | Acylhydrazine | Cs₂CO₃ | Aryl Bromides + N-Heterocycles (C-N coupling principle is similar) | nih.gov |

| CuO Nanoparticles | None | KOH/Cs₂CO₃ | Aryl Halides + Phenols | mdpi.com |

| Cu(OAc)₂·H₂O | (S)-BINAP | None | β-Iodo enoates + Azaheterocycles (for C-N bonds) | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromophenoxyacetic acid |

| tert-Butyl bromoacetate |

| 3-Bromophenol |

| tert-Butanol |

| Isobutene |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) |

| tert-Butyl acetate (t-BuOAc) |

| Di-tert-butyl dicarbonate ((Boc)₂O) |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) |

| Magnesium sulfate (B86663) (MgSO₄) |

| 4-(Dimethylamino)pyridine (DMAP) |

| (4-Methoxyphenyl)acetic acid |

| 1-Hydroxybenzotriazole (HOBt) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| n-Butyl acetate |

| Ethyl acetate |

| Methyl acetate |

| n-Butanol |

| Ethanol |

| Methanol |

| Bromoacetic acid |

| Acetic acid |

| Bromoacetyl bromide |

| N,N-Dimethylaniline |

| Hydrogen bromide |

| Sodium hydride (NaH) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| tert-Butyl glycolate |

| 1,3-Dibromobenzene |

| Copper(I) iodide (CuI) |

| Proline |

| Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) |

| (S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ((S)-BINAP) |

Regioselective Bromination and Functionalization Strategies on Phenolic Substrates

The cornerstone of synthesizing the target molecule is the selective preparation of 3-bromophenol. Direct bromination of phenol typically yields a mixture of ortho- and para-substituted products due to the strong activating and ortho-, para-directing nature of the hydroxyl group. Achieving meta-substitution is a significant chemical challenge that requires specialized strategies.

Modern organic synthesis has developed several methods to achieve regioselective bromination of activated aromatic rings. researchgate.net For phenols, achieving high selectivity can be difficult due to the small electronic differences between the ortho and para positions. chemistryviews.org Researchers have explored various reagents and catalytic systems to control the position of bromination. For instance, methods using N-bromosuccinimide (NBS) in polar solvents like THF have shown high regioselectivity for the most electronically favored positions. researchgate.net Another approach involves using KBr with ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating reagent, which favors para-substitution but can be adapted for other isomers. researchgate.netnih.gov This system is noted for its use of inexpensive reagents and mild reaction conditions. nih.gov

A particularly innovative method for achieving high para-selectivity, which can be adapted to influence regioselectivity generally, involves the use of trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides, such as (4‐ClC6H4)2SO, in acetonitrile. chemistryviews.org The high selectivity is thought to arise from a hydrogen bond interaction between the thioether byproduct and the phenol's hydroxyl group, sterically favoring bromination at the para-position. chemistryviews.org While these methods often target the para-position, careful selection of substrates with appropriate directing groups or the use of blocking groups is necessary to favor the formation of the meta-bromo isomer required for this synthesis.

Once 3-bromophenol is obtained, the next step is the functionalization of the phenolic hydroxyl group. The most common method is the Williamson ether synthesis, which involves deprotonating the phenol with a suitable base to form a phenoxide, followed by nucleophilic substitution on an alkyl halide. In this case, the reaction is between 3-bromophenoxide and tert-butyl bromoacetate. rsc.org The choice of base is critical; strong bases like potassium tert-butoxide (t-BuOK) are often used in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org

Alternative functionalization strategies include copper-catalyzed Ullmann-type couplings or palladium-catalyzed etherification reactions. nih.govrsc.org These methods can be performed under milder conditions and often exhibit broad functional group tolerance, which is advantageous when dealing with complex molecules. nih.gov

Table 1: Comparison of Regioselective Bromination Methods for Phenols This table is generated based on data from multiple sources to illustrate different approaches.

| Reagent/System | Typical Solvent | Key Advantages | Primary Selectivity | Reference |

|---|---|---|---|---|

| KBr / ZnAl–BrO3−–LDHs | Acetic Acid/Water | Inexpensive reagents, mild conditions, high atom economy. nih.gov | Para-selective. nih.gov | nih.gov |

| N-Bromosuccinimide (NBS) | THF or DMF | Fast, easy approach; high yields with THF. researchgate.net | Targets most electronically favored positions (ortho/para). researchgate.net | researchgate.net |

| TMSBr / (4‐ClC6H4)2SO | Acetonitrile | Mild room temperature conditions, high selectivity, recyclable byproduct. chemistryviews.org | Highly para-selective (up to 99:1). chemistryviews.org | chemistryviews.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of the etherification step is crucial for maximizing the yield and purity of this compound. The Williamson ether synthesis, while classic, is susceptible to side reactions, particularly elimination, which can be competitive with the desired substitution (SN2) pathway. quora.com This is especially relevant when using a secondary or tertiary alkyl halide; however, in this synthesis, the electrophile is a primary halide (tert-butyl bromoacetate), while the nucleophile is formed from a phenol. A significant challenge arises from the steric hindrance of the tert-butyl group on the ester.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol without interfering with the electrophile. Potassium carbonate (K2CO3) and potassium tert-butoxide (t-BuOK) are common choices. rsc.orginventivapharma.com The base must be strong enough to generate the phenoxide but chosen carefully to avoid promoting side reactions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (THF) are typically used as they can dissolve the ionic phenoxide and solvate the cation, leaving a reactive "naked" nucleophile. rsc.orgnih.gov

Catalysts: While the traditional Williamson synthesis is uncatalyzed, modern variations may use phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, improving reaction rates and yields under milder conditions. Copper-catalyzed O-arylation methods also represent a significant advance, allowing for the use of aryl bromides and iodides under mild conditions with ligands such as picolinic acid. nih.gov

Table 2: Optimization Parameters for Williamson Ether Synthesis of Aryl Ethers This table is generated based on principles and examples from the cited literature.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Base | Strong, non-nucleophilic (e.g., t-BuOK, K2CO3) | Ensures complete formation of the nucleophilic phenoxide. The choice can influence the balance between substitution and elimination. rsc.orginventivapharma.com | rsc.orginventivapharma.com |

| Solvent | Polar aprotic (e.g., THF, DMF, DMSO) | Solvates the counter-ion, enhancing the nucleophilicity of the phenoxide. rsc.orgnih.gov | rsc.orgnih.gov |

| Temperature | Moderate (e.g., 0°C to room temperature) | Lower temperatures generally favor the desired SN2 reaction over the E2 elimination side reaction, increasing selectivity. rsc.org | rsc.org |

| Substrate | Primary halide (tert-butyl bromoacetate) | Favors the SN2 mechanism over elimination, which is more prevalent with tertiary halides. youtube.com | youtube.com |

Green Chemistry Principles and Sustainable Synthetic Approaches in Production

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is an area of increasing focus. chemistryworld.com This involves developing processes that are more environmentally benign, cost-effective, and safer.

One key area for improvement is the synthesis of the tert-butyl bromoacetate reagent itself. Traditional methods often use harsh and corrosive reagents like thionyl chloride. chemicalbook.com A greener, one-step synthesis has been developed that reacts bromoacetic acid directly with tert-butyl acetate using a strong acid ion exchange resin as a recyclable catalyst. chemicalbook.comgoogle.com This method avoids the production of hazardous waste and operates under milder conditions (30-45°C). google.com

For the etherification step, green alternatives to conventional solvents are being explored. Solvent-free reaction conditions are highly desirable. jetir.org Mechanochemistry, which involves conducting reactions by grinding solid reactants together, sometimes with a liquid assistant, is a promising solvent-free technique that can lead to high yields and reduced energy consumption. researchgate.net

The use of recyclable, heterogeneous catalysts is another cornerstone of green synthesis. Montmorillonite (B579905) clays, either in their natural form or exchanged with cations like Al3+, have been shown to be effective catalysts for related reactions such as esterification. researchgate.net These clay catalysts are advantageous because they are inexpensive, reusable, and can simplify product work-up, often avoiding the generation of toxic side products. jetir.orgresearchgate.net

Table 3: Green and Sustainable Alternatives in Synthesis This table summarizes green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Synthetic Step | Traditional Method | Green Alternative | Advantage | Reference |

|---|---|---|---|---|

| Reagent Synthesis (tert-butyl bromoacetate) | Two-step process using thionyl chloride. chemicalbook.com | One-step reaction of bromoacetic acid and tert-butyl acetate with an ion exchange resin catalyst. google.com | Avoids corrosive reagents, no hazardous waste, simpler process. chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

| Etherification (Solvent) | Use of volatile organic solvents (DMF, DMSO). nih.gov | Solvent-free conditions or mechanochemistry. jetir.orgresearchgate.net | Reduces solvent waste, lowers energy consumption, enhances safety. researchgate.net | jetir.orgresearchgate.net |

| Catalysis | Homogeneous catalysts, stoichiometric bases. | Heterogeneous, recyclable catalysts like montmorillonite clays. jetir.orgresearchgate.net | Easy separation and reuse of catalyst, reduced waste, environmentally benign. researchgate.net | jetir.orgresearchgate.net |

Iii. Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Through one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule. For tert-Butyl 2-(3-bromophenoxy)acetate, the spectra are typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Proton NMR (¹H NMR): The ¹H NMR spectrum reveals five distinct proton environments. The large tert-butyl group gives rise to a prominent singlet in the upfield region, while the protons on the aromatic ring are shifted downfield due to the ring current and the influence of the electronegative substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-4', H-5', H-6' | 7.25 - 6.85 | Multiplet (m) | 4H |

| H-2 | 4.55 | Singlet (s) | 2H |

| H-4 | 1.48 | Singlet (s) | 9H |

Note: The aromatic region (H-2', H-4', H-5', H-6') presents a complex splitting pattern due to meta and ortho couplings. Individual assignment often requires 2D NMR techniques.

Carbon-13 NMR (¹³C NMR): The proton-decoupled ¹³C NMR spectrum shows all 10 unique carbon atoms in the molecule, as the three methyl carbons of the tert-butyl group are chemically equivalent. The carbonyl carbon of the ester is characteristically found at the low-field end of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 167.5 |

| C-1' (Ar C-O) | 157.0 |

| C-3' (Ar C-Br) | 122.8 |

| C-5' (Ar C-H) | 124.0 |

| C-6' (Ar C-H) | 115.0 |

| C-4' (Ar C-H) | 130.8 |

| C-2' (Ar C-H) | 121.5 |

| C-3 (Quaternary t-Bu) | 82.5 |

| C-2 (O-CH₂) | 66.2 |

| C-4 (t-Bu CH₃) | 28.1 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. For this compound, COSY correlations would be observed primarily between the coupled protons on the aromatic ring, helping to trace their connectivity (e.g., H-4' with H-5', and H-5' with H-6'). No other correlations are expected due to the presence of quaternary carbons and heteroatoms separating the other proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H correlation).

The signal at δ 4.55 ppm in the ¹H spectrum would correlate with the carbon signal at δ 66.2 ppm (C-2).

The large singlet at δ 1.48 ppm would correlate with the methyl carbon signal at δ 28.1 ppm (C-4).

Each aromatic proton signal in the multiplet would correlate with its corresponding aromatic CH carbon signal (C-2', C-4', C-5', C-6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (two or three bonds), which is key to connecting the different fragments of the molecule.

Confirming the Ester Linkage: Protons of the methylene (B1212753) group (H-2, δ 4.55) would show a strong correlation to the carbonyl carbon (C-1, δ 167.5). The tert-butyl protons (H-4, δ 1.48) would also show a correlation to this carbonyl carbon, as well as to the quaternary carbon of the tert-butyl group (C-3, δ 82.5).

Confirming the Ether Linkage: The methylene protons (H-2, δ 4.55) would show a three-bond correlation to the aromatic carbon attached to the ether oxygen (C-1', δ 157.0), definitively linking the acetate (B1210297) moiety to the phenoxy ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong absorption from the ester carbonyl group.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Ester C=O Stretch | ~1745 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Ester C-O Stretch | 1250 - 1150 | Strong |

| Aryl Ether C-O Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 650 - 550 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The mass spectrum of this compound would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern: The primary fragmentation pathway in electron ionization (EI) mass spectrometry involves the cleavage of the most stable fragments.

Molecular Ion: A pair of peaks at m/z 286 and m/z 288 , corresponding to [C₁₂H₁₅⁷⁹BrO₃]⁺ and [C₁₂H₁₅⁸¹BrO₃]⁺.

Loss of Isobutylene: A common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to peaks at m/z 230 and m/z 232 .

Formation of tert-Butyl Cation: Cleavage of the ester C-O bond results in the highly stable tert-butyl carbocation, [C(CH₃)₃]⁺, which is often the base peak in the spectrum at m/z 57 .

Bromophenoxy Fragment: Cleavage of the ether bond could lead to a bromophenoxy radical cation at m/z 172 and m/z 174 .

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₂H₁₅BrO₃ + H]⁺ | ⁷⁹Br | 287.0226 |

| [C₁₂H₁₅BrO₃ + H]⁺ | ⁸¹Br | 289.0205 |

| [C₁₂H₁₅BrO₃ + Na]⁺ | ⁷⁹Br | 309.0045 |

| [C₁₂H₁₅BrO₃ + Na]⁺ | ⁸¹Br | 311.0025 |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity and confirming the identity of this compound. In a typical analysis, a solution of the compound is injected into the GC, where it is vaporized and travels through a capillary column. The time it takes for the compound to exit the column is its characteristic retention time. Upon exiting, it enters the mass spectrometer, which provides a mass spectrum for the eluting compound. For a pure sample, the GC chromatogram would show a single major peak, and the mass spectrum of this peak would match the fragmentation pattern and molecular ion expected for the target compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the synthesis and analysis of this compound. By exploiting subtle differences in the compound's physicochemical properties, such as polarity and volatility, these methods enable its separation from starting materials, byproducts, and other impurities. The choice of technique depends on the scale and purpose of the separation, from rapid reaction monitoring to high-resolution purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound with high accuracy. Given the compound's moderate polarity, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile or methanol and water. The compound is separated based on its hydrophobic interactions with the stationary phase.

A typical analysis would involve dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column, and a detector (commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs, such as ~254 nm) records the signal over time, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

Table 1: Representative HPLC Parameters for Analysis of Aryl Acetate Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (~25 °C) |

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The analysis involves injecting a vaporized sample into a carrier gas stream (such as helium or nitrogen) that flows through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

For a compound like this compound, a non-polar or mid-polarity column (e.g., a phenyl-methylpolysiloxane phase) would be suitable. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both retention time data for purity assessment and mass spectral data for structural confirmation.

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. libretexts.orgoperachem.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. operachem.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) and developing the plate in a sealed chamber containing a suitable solvent system (eluent). libretexts.org

The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. operachem.com For this compound, a common eluent system is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. orgsyn.org The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The spots can be visualized under UV light or by staining. orgsyn.org By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively tracked.

Table 3: Typical TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 90:10 v/v) orgsyn.org |

| Visualization | UV lamp (254 nm) or Potassium permanganate (KMnO4) stain orgsyn.org |

| Expected Rf | The product is expected to be more polar than some starting materials but its exact Rf depends on the specific reactants. |

X-ray Crystallography for Definitive Solid-State Molecular Structure (if applicable)

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique is applicable only if a suitable single crystal of this compound can be grown. The process involves diffracting a beam of X-rays off the ordered lattice of the crystal. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined.

As of now, the specific crystal structure of this compound is not publicly available. However, analysis of a structurally similar compound, tert-Butyl 2-(4-nitrophenoxy)acetate, provides insight into the type of data that would be obtained. nih.gov For this analog, the nitrophenoxy group was found to be nearly planar, and the crystal packing was stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.gov A similar analysis for this compound would definitively confirm its molecular geometry and reveal its packing arrangement in the solid state.

Table 4: Illustrative Crystal Data Parameters (based on the analog tert-Butyl 2-(4-nitrophenoxy)acetate nih.gov)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 19.2761 Å, b = 12.1131 Å, c = 11.7267 Å |

| Cell Angles | α = 90°, β = 111.682°, γ = 90° |

| Volume | 2544.38 ų |

| Z (Molecules per unit cell) | 8 |

| Data Collection Temperature | 100 K |

Iv. Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 3 Bromophenoxy Acetate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is the most reactive site for transformations that generate molecular complexity. Its reactivity is characteristic of an aryl halide, making it amenable to a host of well-established synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. In tert-butyl 2-(3-bromophenoxy)acetate, the ether oxygen is an electron-donating group, and there are no strong electron-withdrawing groups on the ring. Consequently, the aromatic ring is considered deactivated towards SNAr. Direct displacement of the bromide by common nucleophiles via a classic addition-elimination (Meisenheimer complex) pathway is generally not feasible under standard conditions. benchchem.com The synthesis of related anisole (B1667542) compounds via SNAr often involves the displacement of a nitro group on an activated ring, rather than a halide on a non-activated one. acs.orgresearchgate.netgoogle.com

However, under conditions of extreme basicity, such as treatment with sodium amide (NaNH₂) in liquid ammonia, a substitution reaction can occur through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. stackexchange.com For a substrate like 3-bromoanisole, the closest analogue, this reaction would proceed by deprotonation at either C2 or C4, elimination of HBr to form a benzyne, and subsequent addition of the nucleophile (e.g., NH₂⁻). This pathway can lead to a mixture of regioisomeric products. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The most significant and widely utilized reactivity of the aryl bromide moiety involves transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds. The aryl bromide in this compound is an excellent substrate for these transformations.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysis is the most common method for activating aryl bromides. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira, Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is known for its mild conditions and tolerance of a wide variety of functional groups, including esters. princeton.edufishersci.co.uk For a substrate like this compound, the reaction would proceed without affecting the ester group. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), is often crucial for achieving high efficiency, even at room temperature. mit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base / Solvent | Conditions | Product | Yield (%) | Ref |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O / THF | RT, 12 h | 4-Methylbiphenyl | 95 | mit.edu |

| 2 | 1-Bromo-4-methoxybenzene | 2-Thiopheneboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O / THF | RT, 12 h | 2-(4-Methoxyphenyl)thiophene | 91 | mit.edu |

| 3 | 2-Bromopyridine | (4-(Trifluoromethyl)phenyl)boronic acid | PdCl₂(AᵗaPhos)₂ | Cs₂CO₃ / Toluene-H₂O | 100 °C | 2-(4-(Trifluoromethyl)phenyl)pyridine | >95 | nih.gov |

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst and a base. While no specific examples on the target molecule were found, the methodology is broadly applicable to aryl bromides.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, though copper-free versions have been developed. nih.gov Research on substrates analogous to the target molecule, such as alkyl 2-(2-bromophenoxy)acetates, has shown successful Sonogashira coupling followed by a domino cyclization to produce 2,3-disubstituted benzo[b]furans, highlighting a powerful synthetic application. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Conditions | Product | Yield (%) | Ref |

| 1 | 2-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C | 1-Methoxy-2-(phenylethynyl)benzene | 95 | organic-chemistry.org |

| 2 | 4-Bromoiodobenzene | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (P2) | TMP / DMSO | RT, 1 h | 1-(Hex-1-yn-1-yl)-4-iodobenzene | 97 | nih.gov |

| 3 | 4-Bromoacetophenone | Ethynylestradiol | (t-Bu₃P)₂Pd | - | - | Coupled Product | 69 | researchgate.net |

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. nih.govwikipedia.org It uses a palladium catalyst with specialized phosphine ligands. organic-chemistry.org This transformation would allow the introduction of a variety of nitrogen-based functional groups onto the aromatic ring of this compound. The tert-butyl ester is stable under the basic conditions typically employed.

Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. It is known for its high reactivity and functional group tolerance. While less common than Suzuki coupling, it is a powerful tool for C-C bond formation.

Nickel-Catalyzed Transformations and Alternative Catalytic Systems

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective for coupling with organometallic reagents like Grignard reagents and for reductive coupling processes. nih.govresearchgate.net Recent advancements also include photoredox/nickel dual catalytic systems that enable novel transformations under mild conditions. thieme-connect.de For a substrate like this compound, nickel catalysis could be employed for C-C, C-N, and C-O bond formation, often with different reactivity profiles compared to palladium.

Table 3: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Entry | Aryl Halide | Coupling Partner | Catalyst / Ligand | Reductant / Solvent | Product | Yield (%) | Ref |

| 1 | 3-Bromophenol (B21344) (on solid support) | PhMgBr | Ni(acac)₂ / dppf | THF | 3-Phenylphenol | 85 | nih.gov |

| 2 | 4-Bromobenzonitrile | t-BuCl | NiBr₂·glyme / dtbbpy | Zn / DMA | 4-(tert-Butyl)benzonitrile | 94 | researchgate.net |

| 3 | 3-Bromoanisole | 3-Bromoanisole (homocoupling) | NiCl₂(PEt₃)₂ | Zn / HMPA | 3,3'-Dimethoxybiphenyl | - | nih.gov |

Regioselective Lithiation and Grignard Reagent Formation for Further Functionalization

The aryl bromide can be converted into a highly reactive organometallic species, such as an organolithium or Grignard reagent, through halogen-metal exchange or direct insertion of the metal. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic to a strongly nucleophilic center.

Grignard Reagent Formation: Reacting this compound with magnesium metal (Mg) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or 2-methyl-THF would lead to the formation of the corresponding Grignard reagent, 3-(tert-butoxycarbonylmethoxy)phenylmagnesium bromide. google.comresearchgate.net This reagent is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, epoxides) to form new C-C bonds. libretexts.orgyoutube.com The reaction is regioselective, occurring exclusively at the C-Br bond. google.com

Lithiation: Halogen-metal exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is another effective method to generate a nucleophilic aromatic species. princeton.edu For the target molecule, this would produce 3-(tert-butoxycarbonylmethoxy)phenyllithium. This organolithium reagent can then be quenched with various electrophiles. It is important to note that the ester functionality might not be stable to strongly nucleophilic and basic organolithium reagents, potentially leading to side reactions if not conducted at very low temperatures.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its unique reactivity. It is notably stable to a wide range of nucleophilic and basic conditions, which allows for extensive modification of the aryl bromide moiety without affecting the ester. arkat-usa.org However, it is readily cleaved under acidic conditions.

This differential reactivity is a key feature of this compound's synthetic utility. For instance, a cross-coupling reaction can be performed on the aryl bromide under basic conditions, and subsequently, the ester can be hydrolyzed with acid to reveal the free carboxylic acid.

Methods for the deprotection of tert-butyl esters include:

Acid-catalyzed Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent is the most common method.

Lewis Acid-Catalyzed Cleavage: Milder conditions using Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) can selectively cleave tert-butyl esters, sometimes in the presence of other acid-sensitive groups. nih.govsigmaaldrich.com

Other Conditions: Other reported methods include using aqueous phosphoric acid or heating with silica (B1680970) gel in toluene (B28343), which offer alternative levels of selectivity. organic-chemistry.orgresearchgate.netorganic-chemistry.org While typically stable to base, some harsh, non-aqueous basic conditions have been reported to cleave hindered esters. arkat-usa.org

Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(3-bromophenoxy)acetic acid, and tert-butanol (B103910) proceeds via distinct mechanisms under acidic and basic conditions, primarily due to the unique nature of the tert-butyl group.

Under acidic conditions , the hydrolysis of tert-butyl esters, including this compound, typically follows a unimolecular pathway (AAL1 mechanism). This mechanism is distinct from the common bimolecular (AAC2) pathway observed for less sterically hindered esters. acsgcipr.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric bulk of the tert-butyl group, direct nucleophilic attack by water at the carbonyl carbon is disfavored. Instead, the C-O single bond between the oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. acsgcipr.org This carbocation is then rapidly captured by water to form tert-butanol. The stability of the tert-butyl cation is the primary driving force for this AAL1 mechanism. acsgcipr.org

In contrast, basic hydrolysis (saponification) of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Subsequently, the leaving group (alkoxide) is expelled. For this compound, the leaving group would be the tert-butoxide ion. However, due to the poor leaving group ability of tert-butoxide and the steric hindrance around the carbonyl carbon, basic hydrolysis of tert-butyl esters is generally very slow and often requires harsh conditions. Alternative pathways, such as elimination, can sometimes compete under strongly basic conditions. For instance, studies on similar tert-butyl benzoates have shown that reagents like powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) can effect cleavage at room temperature. organic-chemistry.org

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be catalyzed by either acids or bases. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon.

In acid-catalyzed transesterification, the carbonyl oxygen is first protonated, increasing its electrophilicity. A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol (tert-butanol) is eliminated, and deprotonation of the new ester yields the final product.

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent nucleophile, the alkoxide. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The original alkoxide (tert-butoxide) is then eliminated to give the new ester. This process is generally an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol (tert-butanol).

Specific research on this compound's transesterification is not widely published, but the principles follow general ester reactivity. The efficiency of the reaction would depend on the nucleophilicity and steric bulk of the incoming alcohol, as well as the reaction conditions employed.

Reductive Transformations to Aldehydes and Alcohols

The ester functional group in this compound can be reduced to either an aldehyde, 2-(3-bromophenoxy)acetaldehyde, or a primary alcohol, 2-(3-bromophenoxy)ethanol, using appropriate reducing agents.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a challenging transformation as aldehydes are typically more reactive towards reducing agents than esters. This conversion requires specific, sterically hindered hydride reagents that can deliver a single hydride equivalent and then form a stable intermediate that resists further reduction until workup. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). At this temperature, DIBAL-H attacks the carbonyl carbon to form a relatively stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup is performed, at which point the aldehyde is liberated.

Reduction to Alcohols: The complete reduction of the ester to a primary alcohol is more straightforward. Strong hydride-donating reagents, such as Lithium aluminum hydride (LiAlH₄), are commonly used. The mechanism involves the delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide leaving group to form the intermediate aldehyde, 2-(3-bromophenoxy)acetaldehyde. Since the aldehyde is more reactive than the starting ester, it is immediately reduced by a second equivalent of the hydride reagent to form the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final product, 2-(3-bromophenoxy)ethanol.

| Transformation | Target Product | Typical Reagent | Key Conditions |

| Partial Reduction | 2-(3-bromophenoxy)acetaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low Temperature (-78 °C) |

| Full Reduction | 2-(3-bromophenoxy)ethanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |

Cleavage Strategies for Carboxylic Acid Derivatives

The tert-butyl ester group is frequently employed as a protecting group for carboxylic acids in organic synthesis because of its stability to many nucleophilic and basic conditions, and its susceptibility to cleavage under acidic conditions. acsgcipr.org Several strategies exist for the deprotection of this compound to yield 2-(3-bromophenoxy)acetic acid.

The most common method involves treatment with strong acids. lookchem.com Trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (DCM), is widely used and highly effective, often at room temperature. acsgcipr.org The mechanism, as described in the hydrolysis section, proceeds via the formation of the stable tert-butyl cation. Other acids like hydrochloric acid (HCl) in an organic solvent or formic acid can also be employed. acsgcipr.org

Milder, more selective methods have also been developed. For instance, heating a tert-butyl ester with silica gel in refluxing toluene has been reported as a mild and effective method for cleavage, providing the carboxylic acid in high yields. lookchem.comresearchgate.net This method is selective for tert-butyl esters over other acid-sensitive groups like tert-butyl ethers. researchgate.net Another innovative approach uses a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane to mediate a mild deprotection under neutral conditions. acs.org

| Cleavage Method | Reagents | Conditions | Selectivity/Notes |

| Strong Acidolysis | Trifluoroacetic acid (TFA) / CH₂Cl₂ | Room Temperature | Highly efficient, common lab procedure. acsgcipr.org |

| Strong Acidolysis | HCl in Dioxane or Ether | Room Temperature | Effective, generates volatile isobutylene. acsgcipr.org |

| Mild Solid-Acid Catalysis | Silica Gel (SiO₂) / Toluene | Reflux | Good yields, selective over t-butyl ethers. lookchem.comresearchgate.net |

| Radical-Mediated | Tris(4-bromophenyl)aminium Hexachloroantimonate / Et₃SiH | Room Temperature | Mild, neutral conditions, catalytic. acs.org |

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Reactions

While specific studies on intramolecular cyclization and rearrangement of this compound are not prominent in the literature, its structure allows for speculation on potential reactions. The presence of the bromine atom on the aromatic ring opens possibilities for intramolecular cyclization via palladium-catalyzed cross-coupling reactions (e.g., intramolecular Buchwald-Hartwig or Heck reactions), provided a suitable functional group is present on the acetate (B1210297) side chain after modification.

Rearrangement reactions are less likely for this specific molecule under typical conditions. The ether linkage is generally stable, and the ester group would likely undergo hydrolysis or reduction before a significant rearrangement of the molecular skeleton occurs.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving esters like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and characterize the structures of intermediates and transition states.

For ester hydrolysis, theoretical studies have explored the details of both acid- and base-catalyzed mechanisms. ic.ac.uk These studies can, for example, model the role of individual solvent molecules (like water) in the proton transfer steps of the AAC2 mechanism. ic.ac.uk For the AAL1 mechanism relevant to tert-butyl esters, computational models can confirm the stability of the tert-butyl cation intermediate and calculate the energy barrier for its formation, which is the rate-determining step.

Transition State Analysis and Reaction Coordinate Determination

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods are used to locate the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The reaction coordinate is the path of minimum energy connecting reactants to products.

For the hydrolysis of an ester, kinetic isotope effect (KIE) studies, both experimental and computational, can provide detailed information about the transition state structure. nih.gov For example, in a BAC2 hydrolysis, measuring the KIE at the carbonyl carbon and oxygen can reveal the extent of bond formation to the incoming nucleophile and bond cleavage of the leaving group in the transition state. nih.gov Computational analysis of the hydrolysis of ester models shows that the transition state for uncatalyzed hydrolysis is nearly tetrahedral. nih.gov For the AAL1 cleavage of this compound, transition state analysis would focus on the C-O bond scission leading to the tert-butyl cation. The calculated geometry and vibrational frequencies of the transition state would confirm that it corresponds to this bond-breaking event and would allow for the calculation of the activation energy, providing a theoretical prediction of the reaction rate.

Detailed Mechanistic Insights into the Reactivity of this compound Remain Elusive

Despite a comprehensive review of scientific literature, specific studies detailing the energy profiles and rate-determining steps for key transformations of this compound are not publicly available. As a result, a quantitative analysis of its reaction mechanisms, including the precise energy barriers and the identification of the slowest, rate-limiting steps, cannot be provided at this time.

Chemical reactivity, particularly the elucidation of reaction pathways and their corresponding energetics, is foundational to understanding and predicting the behavior of a molecule. For a compound like this compound, such studies would typically involve computational chemistry methods, such as density functional theory (DFT) calculations, to model the transition states and intermediates of potential reactions like hydrolysis or nucleophilic substitution. These theoretical studies, corroborated by experimental kinetic data, would provide the activation energies (Ea) and Gibbs free energies of activation (ΔG‡) that define the energy profile of a reaction.

Interactive data tables, which would typically present calculated or measured energy values for reactants, transition states, and products, cannot be generated in the absence of this foundational research data.

Further experimental and computational investigations are required to map the energy landscapes of reactions involving this compound and to definitively identify the rate-determining steps for its transformations. Such research would be a valuable contribution to the field of physical organic chemistry.

V. Applications As a Synthetic Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Diverse Carbon-Frameworks and Heterocyclic Systems

The presence of the aryl bromide in tert-butyl 2-(3-bromophenoxy)acetate opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular frameworks and heterocyclic systems. Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in leveraging the reactivity of the bromine atom.

One notable application involves the synthesis of 2,3-disubstituted benzo[b]furans. A domino reaction sequence can be initiated by a Sonogashira coupling of an alkyl 2-(bromophenoxy)acetate with a terminal alkyne. This is followed by an intramolecular cyclization, leading to the formation of the benzofuran (B130515) core. This methodology provides a convergent and efficient route to a class of heterocyclic compounds that are prevalent in many biologically active molecules.

The versatility of this building block is further demonstrated in its potential to participate in other key cross-coupling reactions, as shown in the table below, which outlines the transformation of the aryl bromide into various functional groups.

| Reaction Type | Reactant | Product Moiety | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid | Biaryl/alkenyl | Construction of conjugated systems |

| Heck Coupling | Alkene | Substituted alkene | Formation of styrenyl derivatives |

| Buchwald-Hartwig Amination | Amine | Aryl amine | Synthesis of anilines and derivatives |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne | Access to linear, rigid structures |

These transformations allow for the programmed introduction of various substituents, leading to a wide array of carbon frameworks and heterocyclic systems from a single, readily accessible precursor.

Role in the Construction of Advanced Organic Materials and Polymers

The phenoxyacetate (B1228835) moiety is a structural component found in various functional polymers. While direct polymerization of this compound is not commonly reported, its derivatives are valuable monomers for creating advanced organic materials. The aryl bromide functionality allows for its incorporation into polymer backbones or as pendant groups through polymerization reactions that are compatible with this functional group, such as certain types of polycondensation or cross-coupling polymerizations.

For instance, polymers containing phenoxyacetic acid moieties have been investigated for applications such as molecularly imprinted polymers (MIPs) for the selective recognition of herbicides. google.com The structural rigidity and potential for hydrogen bonding provided by the phenoxyacetate group can contribute to the formation of well-defined recognition sites within the polymer matrix.

Furthermore, the bromine atom can be converted into other polymerizable groups, or it can be used to graft the molecule onto existing polymer chains. The tert-butyl ester, being relatively stable, can be carried through polymerization and later hydrolyzed to reveal a carboxylic acid group. This post-polymerization modification can dramatically alter the polymer's properties, for example, by introducing hydrophilicity or sites for further functionalization. The general strategy involves the synthesis of a monomer derived from this compound, followed by polymerization, and optional deprotection to yield a functional polymer.

Utilization in the Total Synthesis of Complex Natural Product Analogues

tert-Butyl bromoacetate (B1195939), a related and simpler building block, is frequently employed in the total synthesis of natural products to introduce a protected acetic acid side chain. google.comorgsyn.org The tert-butyl ester is favored for its steric bulk, which can influence the stereochemical outcome of nearby reactions, and its selective removal under acidic conditions that often leave other sensitive functional groups intact.

In the context of more complex structures, this compound offers the potential to introduce a meta-substituted phenoxyacetic acid moiety, a structural motif present in some natural products and their analogues. The synthesis of certain bromophenol natural products has been a subject of interest, and the use of building blocks containing both the bromo and acetate (B1210297) functionalities can be a strategic advantage. google.com For example, a synthetic strategy towards a complex natural product containing a 3-bromophenoxy unit could involve the coupling of this building block at a late stage, leveraging the reactivity of the bromine for a key bond formation.

Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The development of new chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis. While there are no specific reports detailing the use of this compound for this purpose, its parent acid, 3-bromophenoxyacetic acid, possesses the necessary functionalities to be developed into a chiral ligand. The carboxylic acid can be coupled with a chiral amine or alcohol to form a chiral auxiliary.

The general principle of a chiral auxiliary is to temporarily attach a chiral molecule to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

The 3-bromophenyl group in such a potential ligand could play a crucial role in its performance. The bromine atom can be used to attach the ligand to a metal center or to a solid support. Furthermore, the electronic and steric properties of the bromo-substituent can influence the chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The development of such ligands would involve the synthesis of a chiral amide or ester from 3-bromophenoxyacetic acid, followed by complexation with a suitable metal precursor.

Generation of Functionalized Aryl and Heteroaryl Derivatives with Tunable Properties

The generation of functionalized aryl and heteroaryl derivatives with tunable properties is a significant area of research, particularly in drug discovery and materials science. wipo.int this compound is an excellent platform for creating libraries of such compounds due to the versatility of the carbon-bromine bond.

Through various cross-coupling reactions, the bromine atom can be replaced with a wide range of substituents, each imparting different electronic and steric properties to the molecule. This allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic absorption/emission, which are critical for applications in medicinal chemistry and optoelectronics. For example, replacing the bromine with electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, which in turn can affect the binding affinity of the molecule to a biological target or alter its photophysical properties.

The following table illustrates how different substituents, introduced via cross-coupling reactions, can potentially tune the properties of the resulting aryl derivatives.

| Reaction | Coupling Partner | Introduced Substituent | Potential Property Modulation |

| Suzuki-Miyaura | Arylboronic acid | Aryl group | Extended conjugation, altered electronics |

| Buchwald-Hartwig | Amine | Amino group | Increased polarity, hydrogen bonding capability |

| Cyanation | Cyanide source | Cyano group | Electron-withdrawing, altered polarity |

| Stille Coupling | Organostannane | Alkyl/Aryl/Vinyl group | Modified sterics and electronics |

This ability to systematically modify the structure of the molecule makes this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening in drug discovery and for the development of new materials with tailored properties.

Vi. Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure. For a molecule like tert-Butyl 2-(3-bromophenoxy)acetate, DFT calculations can be performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govtsijournals.comnih.gov

Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.comnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO may be distributed over the aromatic ring and the carbonyl group of the ester.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. rsc.orgsemanticscholar.org In the MEP of this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the ether and carbonyl groups, indicating their susceptibility to electrophilic attack. The area around the bromine atom may exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. nih.govacs.org

Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Molecular Stability

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. acs.orgnih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. Computational methods like grid searches or more sophisticated molecular dynamics simulations can explore the conformational space. acs.orgmdpi.com The relative stability of different conformers is determined by their calculated energies, with lower energy conformers being more populated at equilibrium. For this molecule, key dihedral angles include those around the C-O-C ether linkage and the C-C bonds of the acetate (B1210297) group.

Spectroscopic Parameter Prediction for Validation of Experimental Data

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govacs.orgacs.org By calculating these parameters for a proposed structure and comparing them with experimental spectra, the structure can be confirmed. For instance, the gauge-including atomic orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. nih.govacs.org Discrepancies between calculated and experimental data can point to incorrect structural assignments or the presence of intermolecular interactions not accounted for in the calculation.

Predicted vs. Experimental 13C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | 168.5 | 169.2 |

| C-Br | 122.0 | 122.8 |

| Quaternary C (tert-Butyl) | 82.5 | 83.1 |

| CH3 (tert-Butyl) | 27.8 | 28.3 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. numberanalytics.com By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. ethz.chresearchgate.netrsc.org For this compound, an MD simulation in a box of water or another solvent would reveal how the molecule's conformation changes over time and how solvent molecules arrange themselves around the solute. This information is crucial for understanding its solubility and reactivity in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Reactivity and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.comnih.govnih.gov For a class of compounds like phenoxyacetic acid derivatives, QSAR models can be developed to predict their herbicidal activity, for example. mdpi.comnih.gov These models use molecular descriptors (calculated from the chemical structure) as independent variables. For this compound, relevant descriptors might include lipophilicity (logP), polarizability, and electronic parameters derived from quantum chemical calculations. Such models can predict the reactivity and selectivity of new, unsynthesized derivatives.

Virtual Screening and Design of Novel Derivatives for Targeted Chemical Transformations

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical compounds for those that are most likely to have a desired biological activity or property. nih.govresearchgate.netresearchgate.net Starting with the core structure of this compound, virtual screening can be used to design novel derivatives with enhanced properties. For example, by systematically modifying the substituents on the phenyl ring or altering the ester group, a virtual library of derivatives can be created. These derivatives can then be computationally evaluated for their potential in specific chemical transformations, such as their suitability as ligands in catalysis or as precursors for more complex molecules. Molecular docking, a key component of virtual screening, can predict the binding affinity and orientation of these derivatives within the active site of a target protein or catalyst. nih.govresearchgate.net

Vii. Emerging Research Avenues and Future Perspectives

Exploration of Novel Catalytic Systems for Highly Efficient Transformations of the Compound

The transformation of tert-Butyl 2-(3-bromophenoxy)acetate is largely dictated by the reactivity of its aryl bromide and ester functionalities. Future advancements are centered on discovering and implementing novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions than traditional methods.

Research into related transformations provides a roadmap for the future of this compound. For instance, the development of Lewis acid catalysts like tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃, has shown significant promise for direct amidation reactions in non-traditional solvents like tert-butyl acetate (B1210297), which could be adapted for transformations of the ester group. researchgate.net For the C(aryl)-Br bond, advancements in copper and palladium catalysis are particularly relevant. Chiral cationic copper catalysts are being explored for highly enantioselective intermolecular C-H bond aminations, a technology that could be conceptually applied to derivatives of the title compound. chemrxiv.org

Furthermore, catalysts designed for C-H activation are an exciting frontier. While not yet applied to this specific molecule, manganese catalysts in specialized fluorinated alcohol solvents have proven effective in the challenging non-directed hydroxylation of robust tert-butyl C-H bonds. chemrxiv.org The application of such a system to this compound could provide a novel pathway to functionalized derivatives. Similarly, ionic liquid-based catalysts, which have been used for the alkylation of phenols, could offer a recyclable and efficient system for reactions involving the phenoxy moiety. nih.gov

Table 1: Potential Novel Catalytic Transformations for this compound